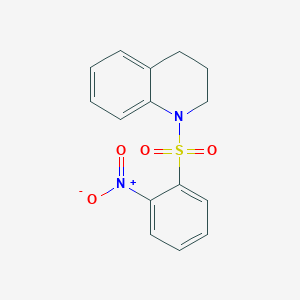![molecular formula C15H18N8O2S B5452191 4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinesulfonamide](/img/structure/B5452191.png)
4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinesulfonamide” belongs to the class of organic compounds known as benzanilides . It is a derivative of pyrazolo[3,4-d]pyrimidine . This compound can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives have been summarized in a review, which reported comprehensive data from 2017 to 2021 .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . Further structural analysis would require more specific data or computational modeling, which is not available in the current dataset.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 67-69℃ and a density of 1.205±0.06 g/cm3 . The compound also has a pKa value of 13.36±0.50 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(1-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N8O2S/c1-21-14-12(10-18-21)15(20-13(19-14)11-3-2-4-17-9-11)22-5-7-23(8-6-22)26(16,24)25/h2-4,9-10H,5-8H2,1H3,(H2,16,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPFGRCXZUSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)C3=CN=CC=C3)N4CCN(CC4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-methyl-N~2~-(4-methylphenyl)-N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}alaninamide](/img/structure/B5452123.png)

![ETHYL (E)-3-(4-METHYLPHENYL)-2-[3-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-2-PROPENOATE](/img/structure/B5452133.png)

![N-[1-(3,4-dimethoxyphenyl)propyl]cyclopentanecarboxamide](/img/structure/B5452157.png)
![ethyl 4-({3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5452159.png)

![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5452170.png)

![6-Ethyl-2-[(5-oxo-1,2-dihydropyrazol-3-yl)methylsulfanyl]-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B5452177.png)
![phenyl-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]methanone](/img/structure/B5452183.png)
![6-[2-(2-ethoxy-1-naphthyl)vinyl]-4-hydroxy-5-nitro-2(1H)-pyrimidinone](/img/structure/B5452197.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(4-chlorophenyl)propanamide](/img/structure/B5452200.png)
![N-(4-Phenyl-1,3-thiazol-2-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B5452212.png)
